An In-depth Technical Guide to the Chemical Properties of O-tert-Butyl-L-4-hydroxyproline (H-Hyp(tBu)-OH)
An In-depth Technical Guide to the Chemical Properties of O-tert-Butyl-L-4-hydroxyproline (H-Hyp(tBu)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of O-tert-Butyl-L-4-hydroxyproline, commonly abbreviated as H-Hyp(tBu)-OH. This derivative of the non-essential amino acid L-hydroxyproline is a valuable building block in synthetic and medicinal chemistry, particularly in the field of peptide and peptidomimetic drug development.
Core Chemical Properties
H-Hyp(tBu)-OH is a white to off-white powder. The introduction of the tert-butyl group to the hydroxyl moiety of hydroxyproline (B1673980) enhances its lipophilicity and offers a protective group that can be removed under specific acidic conditions. This feature is particularly useful in multi-step organic syntheses.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 79775-07-8 | [1] |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Melting Point | 204-206 °C | ChemicalBook |
| Boiling Point (Predicted) | 300.5 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | ChemicalBook |
| Optical Rotation ([α]20/D) | -43.0 ± 2.0° (c=1 in Methanol) | Chem-Impex |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
| pKa (Predicted) | 2.11 ± 0.40 | ChemicalBook |
Structural Information
| Identifier | Value |
| IUPAC Name | (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid |
| SMILES | CC(C)(C)O[C@@H]1C--INVALID-LINK--NC1 |
| InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. It is important to note that this is a generalized protocol and may require optimization for specific laboratory conditions.
Experimental Workflow for Synthesis
Caption: Inferred synthetic workflow for H-Hyp(tBu)-OH.
Spectroscopic Characterization
Detailed experimental spectra for H-Hyp(tBu)-OH are not widely published. However, the characterization of closely related fluorinated analogs provides insight into the expected spectral features. Researchers should expect to use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of synthesized H-Hyp(tBu)-OH.
1H and 13C NMR Spectroscopy
For the related compound, (2S,4R)-perfluoro-tert-butyl-4-hydroxyproline, ¹H and ¹³C NMR were performed in deuterated chloroform (CDCl₃) or deuterated methanol (B129727) (MeOD-d₄).[2][3]
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Expected ¹H NMR signals for H-Hyp(tBu)-OH would include:
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A singlet corresponding to the nine equivalent protons of the tert-butyl group.
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Multiplets for the protons on the pyrrolidine (B122466) ring.
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A broad singlet for the amine proton, which may exchange with deuterium (B1214612) in solvents like D₂O.
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Expected ¹³C NMR signals for H-Hyp(tBu)-OH would include:
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A quaternary carbon signal for the tert-butyl group.
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Signals for the methyl carbons of the tert-butyl group.
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Signals for the carbons of the pyrrolidine ring, including the carboxylic acid carbon.
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Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of H-Hyp(tBu)-OH. For a related fluorinated analog, High-Resolution Mass Spectrometry (HRMS) with LIFDI-TOF was used to confirm the elemental composition.[2] A similar technique would be appropriate for H-Hyp(tBu)-OH. The expected [M+H]⁺ ion would be at m/z 188.1232.
Biological Relevance and Signaling Pathways
Direct involvement of H-Hyp(tBu)-OH in specific signaling pathways has not been extensively documented. However, its parent molecule, L-hydroxyproline, is a major component of collagen and its metabolism is well-characterized.[4] The catabolism of hydroxyproline primarily leads to the formation of glycine (B1666218) and pyruvate.[4]
The significance of H-Hyp(tBu)-OH lies in its utility as a building block for creating peptides and peptidomimetics with modified properties. The tert-butyl group can increase the lipophilicity of a peptide, potentially enhancing its cell permeability and metabolic stability.
General Metabolic Pathway of Hydroxyproline
The following diagram illustrates the general metabolic fate of hydroxyproline in animals, which provides a biological context for derivatives like H-Hyp(tBu)-OH.
Caption: Simplified overview of L-4-hydroxyproline metabolism.
Applications in Research and Drug Development
H-Hyp(tBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex molecules. Its protected hydroxyl group prevents unwanted side reactions during peptide chain elongation. The tert-butyl ether is stable to the basic conditions used for Fmoc deprotection, but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.
Role in Peptide Synthesis Workflow
Caption: Role of Fmoc-Hyp(tBu)-OH in a typical SPPS workflow.
The incorporation of H-Hyp(tBu)-OH into peptide sequences can influence their conformation, stability, and biological activity. Hydroxyproline residues are known to stabilize the polyproline II helix, a common secondary structure in proteins. By modifying this residue, researchers can fine-tune the structural and functional properties of synthetic peptides.
Conclusion
O-tert-Butyl-L-4-hydroxyproline is a specialized amino acid derivative with significant applications in synthetic chemistry. Its unique combination of a protected hydroxyl group and inherent chirality makes it a valuable tool for the synthesis of complex peptides and other bioactive molecules. While detailed biological studies on H-Hyp(tBu)-OH itself are limited, its role as a building block in drug discovery and development is well-established. Further research into the specific effects of tert-butylated hydroxyproline residues on peptide and protein function could open new avenues for therapeutic design.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
